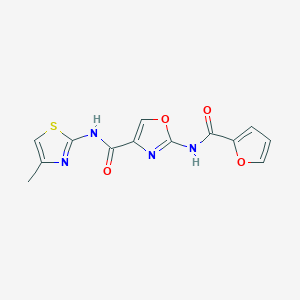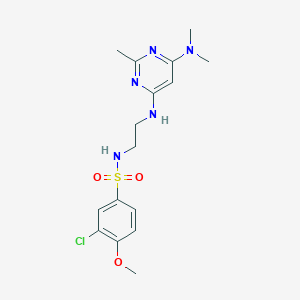
2-(furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Understanding Uremic Toxins and Nutritional Markers
In a study, 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF), a metabolite of furan fatty acid, was examined for its role as a protein-bound uremic toxin and its interaction with free oxygen radicals, which can induce cell damage. The study explored the association between CMPF levels and biochemical and nutritional parameters, cardiovascular events, and mortality in hemodialysis patients. Notably, CMPF was positively correlated with nutritional parameters and lean mass but was not independently associated with albumin, prealbumin, creatinemia, and body mass index. Importantly, elevated serum CMPF was not associated with mortality and cardiovascular morbidity, indicating CMPF might not be a relevant uremic toxin in hemodialysis but could serve as a marker of a healthy diet and omega-3 intakes (Luce et al., 2018).
Metabolomic Responses to n-3 Fatty Acid Supplements
A study investigated the serum metabolomic changes in response to n-3 fatty acid supplements in Chinese patients with type 2 diabetes (T2D). The trial involved patients receiving fish oil (FO), flaxseed oil (FSO), or corn oil capsules (CO) and assessed serum metabolites before and after the intervention. Notably, the furan fatty acid metabolite CMPF was identified as a strong biomarker of fish oil intake. The study also observed that CMPF levels were significantly increased in the FO group compared with the CO group, and changes in CMPF during the intervention negatively correlated with changes in serum triglycerides. This highlights the potential role of CMPF and its association with metabolic markers, warranting further investigation (Zheng et al., 2016).
CMPF and β Cell Dysfunction in Diabetes
Research has shown that the furan fatty acid metabolite CMPF is elevated in individuals with gestational diabetes, impaired glucose tolerance, and type 2 diabetes. Elevated plasma levels of CMPF were found to induce glucose intolerance, impair glucose-stimulated insulin secretion, and decrease glucose utilization in mice. The study indicated that CMPF directly affects β cells, leading to impaired mitochondrial function, decreased glucose-induced ATP accumulation, and oxidative stress. These disruptions result in dysregulation of key transcription factors and reduced insulin biosynthesis. The study highlights the potential of CMPF as a link between β cell dysfunction and diabetes, suggesting that targeting its transport or treating with antioxidants could prevent CMPF-induced β cell dysfunction (Prentice et al., 2014).
CMPF and Glucose Metabolism in Metabolic Syndrome
A study investigated the association between plasma CMPF levels and glucose metabolism in individuals with features of metabolic syndrome. The study participants, who had impaired glucose metabolism and two other characteristics of the metabolic syndrome, were part of a dietary intervention focusing on fish consumption. The findings revealed that moderately elevated concentration of CMPF in plasma resulting from increased intake of fish was not harmful to glucose metabolism. In fact, elevated plasma CMPF concentration was associated with decreased 2-hour insulin concentration in oral glucose tolerance test, suggesting a potential beneficial aspect of CMPF in the context of metabolic syndrome (Lankinen et al., 2015).
Eigenschaften
IUPAC Name |
2-(furan-2-carbonylamino)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-7-6-22-13(14-7)17-10(18)8-5-21-12(15-8)16-11(19)9-3-2-4-20-9/h2-6H,1H3,(H,14,17,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXVCTSWNQNFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine](/img/structure/B2644357.png)
![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2644361.png)


![2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide](/img/structure/B2644367.png)
![ethyl 5-amino-1-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2644369.png)

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide](/img/structure/B2644371.png)
![(1R,2R,5S)-6,6-Difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2644373.png)
![2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2644374.png)
![8-{4-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2644375.png)
![2-{[4-Methyl-3-(piperidine-1-sulfonyl)phenyl]amino}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2644377.png)
![2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2644378.png)